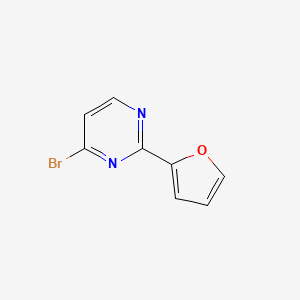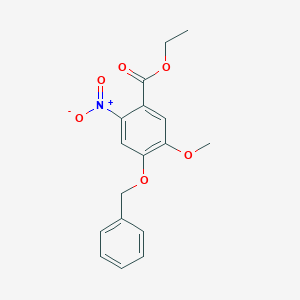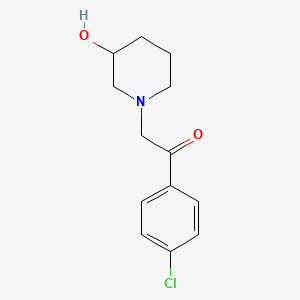
2-(2,5-Dichlorobenzoyl)-6-methoxypyridine
Descripción general
Descripción
“2,5-Dichlorobenzoyl chloride” is a chemical compound with the empirical formula C7H3Cl3O and a molecular weight of 209.46 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,5-Dichlorobenzoyl chloride” consists of a benzene ring with two chlorine atoms and a carbonyl chloride group .Physical And Chemical Properties Analysis
“2,5-Dichlorobenzoyl chloride” is a solid substance under normal conditions . It has a molecular weight of 209.45 g/mol .Aplicaciones Científicas De Investigación
-
Friedel-Crafts Acylation
- Field : Organic Chemistry
- Application : This compound is used in the Friedel-Crafts acylation of benzene derivatives . This reaction is frequently used in organic synthesis to form C-C bonds, which is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
- Method : The reaction involves the use of various catalysts such as metal halogen acid, metal oxide, metal triflate, ionic liquids, and miscellaneous catalytic systems . The traditional Lewis acid-catalyzed Friedel–Crafts acylation has environmental drawbacks, including requiring more than stoichiometric amounts, strictly anhydrous conditions, and produces corrosive acid wastes .
- Results : The results of this reaction are used in the synthesis of complex carbon-containing molecules, particularly those that might have biological activity or can be incorporated into materials with unique behavior .
-
Synthesis of Benzoxazoles
- Field : Medicinal and Pharmaceutical Chemistry
- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Method : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
-
Material Science
- Field : Material Science
- Application : This compound finds wide applications in scientific research. With its complex structure, it offers diverse possibilities for experimentation, enabling breakthroughs in various fields such as pharmaceuticals, organic synthesis, and material science.
- Method : The specific methods of application or experimental procedures in material science are not detailed in the source.
- Results : The outcomes of these experiments are not specified in the source.
-
Synthesis of Substituted Poly(2,5-benzophenone)s
- Field : Polymer Chemistry
- Application : This compound is used in the synthesis of substituted poly(2,5-benzophenone)s . These polymers have a wide range of applications in various fields, including electronics, optics, and materials science .
- Method : The monomers are prepared by Friedel–Crafts catalyzed reaction of 2,5-dichlorobenzoyl chloride and several aromatic compounds .
- Results : The resulting polymers exhibit unique properties that make them suitable for use in a variety of applications .
-
Preparation of Other Chemical Compounds
- Field : Industrial Chemistry
- Application : This compound is used in the preparation of other chemical compounds . It serves as a starting material for the synthesis of a wide range of chemicals, including pharmaceuticals, agrochemicals, and fine chemicals .
- Method : The specific methods of application or experimental procedures in industrial chemistry are not detailed in the source .
- Results : The outcomes of these experiments are not specified in the source .
- Synthesis of Dichlorobenzamide Derivatives
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of dichlorobenzamide derivatives . These derivatives have a lot of application ranges of physical, chemical, and biological properties . Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities .
- Method : Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives in good yields . These new compounds and accompanying intermediates were characterized and confirmed by nuclear magnetic resonance and infrared spectroscopy .
- Results : The structures of some compounds were established by X-ray crystallography .
Safety And Hazards
“2,5-Dichlorobenzoyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to handle this substance with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)9-7-8(14)5-6-10(9)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNZUPMIPOVWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorobenzoyl)-6-methoxypyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)










![4-[(2,2,2-Trifluoroethoxy)methyl]piperidine hydrochloride](/img/structure/B1463124.png)